8-Methylquinoline-5-sulfonyl chloride
Overview
Description
8-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
8-Methylquinoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
Target of Action
8-Methylquinoline-5-sulfonyl chloride is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
8-Methylquinoline-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins, often acting as a sulfonylating agent. This compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function . The nature of these interactions is typically through the formation of sulfonamide bonds, which can alter the activity of the target biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . The sulfonyl chloride group in the compound is highly reactive and can form stable sulfonamide bonds with amino acid residues such as lysine and cysteine. These interactions can result in changes in enzyme activity, protein conformation, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable at room temperature, but it can degrade under certain conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, depending on the concentration and duration of exposure. In vitro and in vivo studies have demonstrated that this compound can have lasting impacts on cellular processes, including enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify specific proteins and enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Studies have shown that there are threshold effects for this compound, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic effects observed at high doses include oxidative stress, inflammation, and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . For example, it can inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, this compound can interact with cofactors such as NAD+ and FAD, influencing redox reactions and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can accumulate in the nucleus, affecting gene expression and DNA repair processes. The localization of this compound within cells is essential for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-Methylquinoline-5-sulfonyl chloride typically involves the chlorination of 8-methylquinoline-5-sulfonic acid. One method includes using bis(trichloromethyl) carbonate as a chlorinating agent under the action of an organic base . The process is straightforward, with easily obtainable raw materials and low cost, making it suitable for large-scale production.
Industrial Production Methods: Industrial production methods for this compound focus on safety and environmental protection. The process avoids the generation of harmful gases and is designed to be scalable .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve amines under mild conditions.
Coupling Reactions: Utilize palladium catalysts and organoboron reagents.
Major Products:
Sulfonamides: Formed from reactions with amines.
Coupled Products: Resulting from Suzuki–Miyaura coupling reactions.
Comparison with Similar Compounds
8-Quinolinesulfonyl chloride: Another quinoline derivative with similar applications.
3-Methylquinoline-8-sulfonyl chloride: A related compound with different substitution patterns.
Uniqueness: 8-Methylquinoline-5-sulfonyl chloride stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .
Properties
IUPAC Name |
8-methylquinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSKUQBKUDCALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557652 | |
Record name | 8-Methylquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120164-05-8 | |
Record name | 8-Methylquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methylquinoline-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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